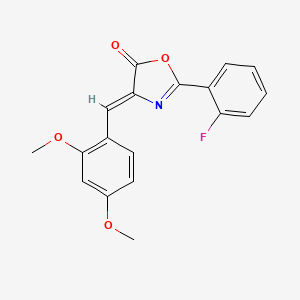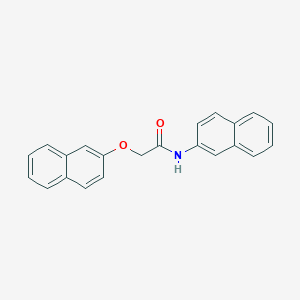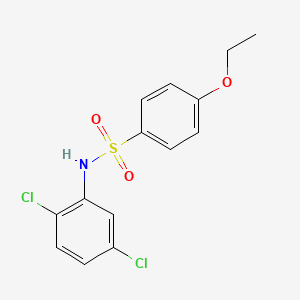![molecular formula C15H12ClNO4 B5754626 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone, also known as CNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These enzymes, such as cyclooxygenase and lipoxygenase, are involved in the production of inflammatory mediators that contribute to pain and inflammation. By inhibiting these enzymes, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro, although its mechanism of action in this context is not fully understood. 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been reported to have low toxicity in animal studies, although further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has several advantages for lab experiments, including its relatively simple synthesis method, its potential for use as a building block for the synthesis of novel compounds, and its potential therapeutic applications. However, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone also has limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone, including the development of novel compounds based on 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone for use in drug discovery and the investigation of its potential applications in material science. Further studies are also needed to determine its safety and efficacy in humans and to elucidate its mechanism of action in various contexts.
Méthodes De Synthèse
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-nitrophenol with 4-bromobenzyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride and the condensation of the resulting alcohol with propiophenone. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been investigated as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. In drug discovery, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In material science, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been used as a building block for the synthesis of functionalized nanoparticles and polymers.
Propriétés
IUPAC Name |
1-[4-(2-chloro-6-nitrophenoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-14(18)10-6-8-11(9-7-10)21-15-12(16)4-3-5-13(15)17(19)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVRMYLZCKDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-6-nitrophenoxy)phenyl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)

![2-ethoxy-1-[(4-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5754575.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5754580.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)





![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)